REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[NH:7][C:8](=[O:10])[CH3:9])(=[O:3])[CH3:2].[Br:14]Br>C(Cl)(Cl)Cl>[Br:14][CH2:2][C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[NH:7][C:8](=[O:10])[CH3:9])=[O:3]
|
Name
|
|
Quantity
|
0.62 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(NC(C)=O)C=CC1
|
Name
|
|
Quantity
|
102.9 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The solution is stirred one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate is then filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
STIRRING
|
Details
|
The solid is stirred in a large volume of water
|
Type
|
CUSTOM
|
Details
|
to give an oily precipitate which
|
Type
|
CUSTOM
|
Details
|
crystallizes on further stirring
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
, and is recrystallized from 2-propanol
|
Type
|
CUSTOM
|
Details
|
to give the product, melting point 108.5°-110° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |